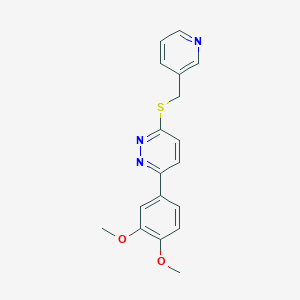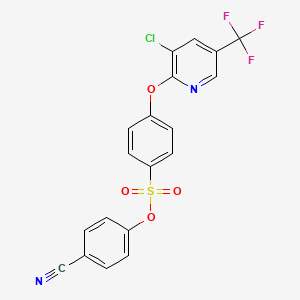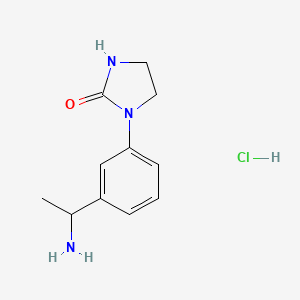![molecular formula C14H13N5O2S2 B2715309 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 869073-76-7](/img/structure/B2715309.png)
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical substance with a complex structure . It’s also known as Methyl 2-({[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amin) .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several rings and functional groups . Unfortunately, detailed structural analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
The molecular weight of this compound is reported to be 340.4 . Unfortunately, other physical and chemical properties are not specified in the available sources.科学的研究の応用
Antimicrobial and Antifungal Activity
Compounds related to 2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide have been synthesized and evaluated for their antimicrobial and antifungal properties. Research has shown that derivatives of similar thiadiazole compounds exhibit significant in vitro antibacterial and antifungal activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans. This highlights their potential as therapeutic agents in combating various microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Insecticidal Applications
The synthesis of heterocycles incorporating thiadiazole moieties and their assessment as insecticidal agents against the cotton leafworm, Spodoptera littoralis, have been explored. Compounds structured around the thiadiazole core have shown promising results in controlling agricultural pests, suggesting a potential application in the development of new insecticidal formulations to protect crops from damage (Fadda et al., 2017).
Anticancer Activity
Derivatives with structures similar to this compound have been synthesized and tested for their anticancer properties. Studies have found that certain compounds exhibit considerable cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. This research provides a foundation for further investigation into the development of new anticancer agents (Kovalenko et al., 2012).
Glutaminase Inhibition
The compound bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), closely related to the structure , has been identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This enzyme plays a critical role in cancer metabolism, and inhibition of GLS by derivatives of thiadiazoles presents a promising strategy for cancer therapy. Research in this area has led to the development of BPTES analogs with improved solubility and retention of inhibitory potency, offering new avenues for therapeutic intervention (Shukla et al., 2012).
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives exhibiting both larvicidal and antimicrobial activities have been developed. These compounds, structurally related to this compound, demonstrate the ability to inhibit the growth of bacterial and fungal pathogens, as well as showing potency against mosquito larvae. Such findings underscore the potential of these derivatives in the development of new agents for controlling infectious diseases and pest populations (Kumara et al., 2015).
作用機序
Based on the structural features of this compound, it contains a [1,3,4]thiadiazolo[2,3-c][1,2,4]triazine ring, which is a structural motif found in various bioactive compounds . Compounds containing this motif have been synthesized for their potential biological activities . The thiadiazolo[3,2-a]pyrimidine derivatives have been synthesized in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles .
特性
IUPAC Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c1-8-3-5-10(6-4-8)15-11(20)7-22-14-18-19-12(21)9(2)16-17-13(19)23-14/h3-6H,7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVJJYAFAMJSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2715226.png)
![Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2715228.png)
![1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B2715230.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2715232.png)





![N-[(4-Thiophen-3-yloxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)
![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)

![N-(4-fluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2715244.png)
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)